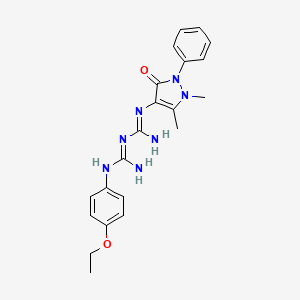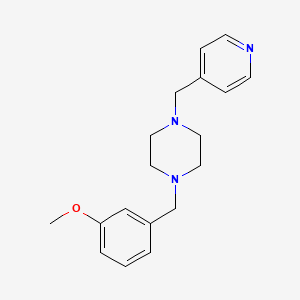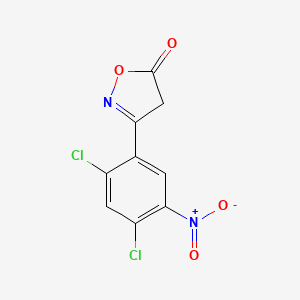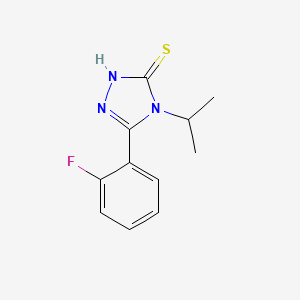
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone is a chemical compound with the molecular formula C14H9ClNO4. It is also known as clofencet or 4'-chloro-2'-nitrodiphenyl ether ketone. This compound belongs to the class of organic compounds known as phenylketones. The synthesis of this compound is of great interest in the field of organic chemistry due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone is not well understood. However, it has been suggested that this compound may inhibit bacterial cell wall synthesis by interfering with the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to possess antibacterial properties and has been used to study the mechanism of action of certain antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been shown to possess antibacterial properties, making it useful for studying the mechanism of action of certain antibiotics. However, one limitation of this compound is that its mechanism of action is not well understood.
Orientations Futures
There are several future directions for research involving 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone. One area of interest is the development of new antibiotics based on the structure of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in scientific research. Finally, the synthesis of new organic compounds using this compound as a starting material is an area of potential future research.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone can be achieved through a multi-step process. The first step involves the reaction of 4-chlorophenol with 4-nitrophenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4'-chloro-2'-nitrodiphenyl ether. The second step involves the reaction of 4'-chloro-2'-nitrodiphenyl ether with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone has potential applications in scientific research. It has been shown to possess antibacterial properties and has been used to study the mechanism of action of certain antibiotics. Additionally, it has been used as a reagent in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIUYBQTWKBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)


![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)

![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)

![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)
![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)

